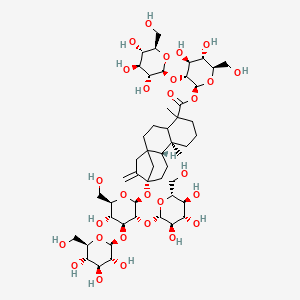

RebaudiosideD

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rebaudioside D is a natural non-caloric sweetener derived from the leaves of the Stevia rebaudiana Bertoni plant. It is one of the many steviol glycosides found in the plant, known for its high-intensity sweetness, which is approximately 350 times sweeter than sucrose . Rebaudioside D has gained significant attention due to its zero-calorie content and pleasant taste profile, making it a popular alternative to traditional sugar.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rebaudioside D can be synthesized from Rebaudioside A through enzymatic glycosylation. The process involves the use of glycosyltransferase enzymes, such as UGT91D2, which catalyze the transfer of glucose molecules to Rebaudioside A, converting it into Rebaudioside D . The reaction typically occurs in a buffered solution at a pH of 8.0, with the presence of uridine diphosphate glucose and manganese chloride as cofactors .

Industrial Production Methods

Industrial production of Rebaudioside D often involves the use of recombinant microorganisms engineered to express the necessary glycosyltransferase enzymes. These microorganisms are incubated with a starting composition containing Rebaudioside A or stevioside, leading to the production of Rebaudioside D . The process is optimized for high yield and efficiency, with purification steps to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

Rebaudioside D primarily undergoes glycosylation reactions, where glucose molecules are added to its structure. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved, resulting in the formation of simpler sugars and steviol .

Common Reagents and Conditions

The glycosylation reactions typically require glycosyltransferase enzymes, uridine diphosphate glucose, and manganese chloride. The reactions are carried out in buffered solutions at specific pH levels, usually around pH 8.0 .

Major Products Formed

The major product formed from the glycosylation of Rebaudioside A is Rebaudioside D. Hydrolysis reactions can lead to the formation of steviol and other simpler sugars .

Applications De Recherche Scientifique

Rebaudioside D has a wide range of scientific research applications:

Mécanisme D'action

Rebaudioside D exerts its sweetening effect by interacting with the sweet taste receptors on the tongueWhen Rebaudioside D binds to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness . Additionally, Rebaudioside D is not metabolized by the human body, which contributes to its zero-calorie property .

Comparaison Avec Des Composés Similaires

Rebaudioside D is one of several steviol glycosides found in Stevia rebaudiana Bertoni. Similar compounds include:

Stevioside: Another major steviol glycoside with a slightly bitter aftertaste.

Rebaudioside A: Known for its high sweetness intensity but with a more pronounced bitter aftertaste compared to Rebaudioside D.

Rebaudioside M: A steviol glycoside with a sweetness profile similar to Rebaudioside D but with a different glycosylation pattern.

Rebaudioside D is unique due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for many applications .

Propriétés

Formule moléculaire |

C50H80O28 |

|---|---|

Poids moléculaire |

1129.2 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24?,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48?,49?,50+/m1/s1 |

Clé InChI |

RPYRMTHVSUWHSV-FXDZHNGDSA-N |

SMILES isomérique |

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

SMILES canonique |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)